molecular formula C6H4N4O2S B6232795 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid CAS No. 2408963-41-5

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid

Cat. No. B6232795
CAS RN: 2408963-41-5
M. Wt: 196.2
InChI Key:
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Description

“2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid” is a chemical compound . It is used in the production of antibiotic drugs .


Synthesis Analysis

The synthesis of this compound involves a reaction of glycine, potassium azide, and ethyl formate in acetic acid at 80°C for 2 hours, resulting in the formation of tetrazole acetic acid . Another study discusses the photochemical behavior of a 2-(1H-tetrazol-1-yl)thiophene, where UV-laser irradiation at 245 nm led to photocleavage of the tetrazole ring, with elimination of N2 and formation of the corresponding thiophen-2-ylcarbodiimide .


Molecular Structure Analysis

The conformational properties and the photochemical behavior of a 2-(1H-tetrazol-1-yl)thiophene were studied using low-temperature matrix isolation (argon; 16 K) coupled with infrared spectroscopy . The calculations predicted two conformers for the studied compound in the gas phase that differ in energy by 3.2 kJ mol .


Chemical Reactions Analysis

UV-laser irradiation at 245 nm of the studied compound isolated in the argon matrix led to photocleavage of the tetrazole ring, with elimination of N2 and formation of the corresponding thiophen-2-ylcarbodiimide . The flash vacuum pyrolysis of 2-(1H-tetrazol-1-yl)thiophene gave methyl 1H-thieno[2,3-d]imidazole-1-carboxylate via intramolecular formal insertion into a C–C bond of the corresponding imidoylnitrene intermediate .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Thiophene-3-carboxylic acid", "Sodium azide", "Copper (I) iodide", "Sodium ascorbate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Thiophene-3-carboxylic acid is reacted with sodium azide in the presence of copper (I) iodide and sodium ascorbate to form 2-azidothiophene-3-carboxylic acid.", "Step 2: 2-azidothiophene-3-carboxylic acid is then reduced using hydrogen gas and palladium on carbon catalyst to form 2-aminothiophene-3-carboxylic acid.", "Step 3: 2-aminothiophene-3-carboxylic acid is then reacted with sodium nitrite and hydrochloric acid to form 2-nitrothiophene-3-carboxylic acid.", "Step 4: 2-nitrothiophene-3-carboxylic acid is then reduced using iron powder and acetic acid to form 2-amino-3-thiophenecarboxylic acid.", "Step 5: 2-amino-3-thiophenecarboxylic acid is then reacted with sodium azide and copper (II) sulfate in the presence of sodium hydroxide to form 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid.", "Step 6: The product is then isolated and purified using ethyl acetate and water." ] }

CAS RN

2408963-41-5

Product Name

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid

Molecular Formula

C6H4N4O2S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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